molecular formula C20H15N5OS B4923900 2-ethyl-3-phenyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

2-ethyl-3-phenyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B4923900
M. Wt: 373.4 g/mol
InChI Key: HHOOIDXTJGUAHG-UHFFFAOYSA-N
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Description

2-ethyl-3-phenyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound featuring multiple functional groups, including a thiazole ring, a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin core, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-phenyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common approach is the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes under specific conditions. The reaction is often carried out in isopropyl alcohol at controlled temperatures, sometimes using ultrasonic activation to enhance reaction rates.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This would require careful control of reaction conditions, purification steps, and quality assurance protocols to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.

  • Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, potentially leading to new compounds with different biological or chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition, receptor binding, or other biochemical processes. Its structural complexity allows it to interact with various biological targets.

Medicine

Medically, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound in drug discovery, particularly for diseases where thiazole derivatives have shown promise, such as antimicrobial, antifungal, and anticancer activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-ethyl-3-phenyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Thiazole derivatives: : These compounds share the thiazole ring and are known for their diverse biological activities.

  • Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin derivatives: : These compounds have a similar core structure and are used in various medicinal applications.

Uniqueness

2-ethyl-3-phenyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its specific combination of substituents and core structure, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-ethyl-5-phenyl-11-(1,3-thiazol-2-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5OS/c1-2-15-17(13-6-4-3-5-7-13)18-22-12-14-16(25(18)23-15)8-10-24(19(14)26)20-21-9-11-27-20/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOOIDXTJGUAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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